

# Nolomirole: A Technical Guide on Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **Nolomirole** (CHF-1035) was a drug candidate under development for heart failure, and its development was discontinued after Phase 3 clinical trials. Consequently, a comprehensive public record of its clinical pharmacokinetic and pharmacodynamic data is limited. This guide synthesizes the available preclinical and pharmacological information.

#### Introduction

**Nolomirole**, also known as 5,6-diisobutyryloxy-N-methyl-2-aminotetralin, is an orally administered prodrug.[1] It was developed by Chiesi Farmaceutici for the potential treatment of heart failure.[1] The core therapeutic hypothesis for **Nolomirole** is centered on its ability to modulate the neurohormonal activation that is a key factor in the progression of congestive heart failure.[2] This is achieved through its action as a dual agonist for dopamine  $D_2$  and  $\alpha_2$ -adrenergic receptors, which leads to an inhibition of catecholamine release from sympathetic nerve endings.[2]

#### **Pharmacokinetics**

**Nolomirole** is designed as a prodrug to improve oral bioavailability, which is rapidly converted to its active metabolite, CHF-1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1]

Absorption and Distribution: Limited publicly available data on the absolute bioavailability,
 volume of distribution, and plasma protein binding of Nolomirole in humans.



- Metabolism: Nolomirole is rapidly hydrolyzed by circulating esterase enzymes to its active form, CHF-1024.[1]
- Elimination: The elimination half-life of Nolomirole is reported to be approximately 3 hours.
   [1] Further details on clearance rates and excretion pathways are not readily available in the public domain.

Table 1: Summary of Nolomirole Pharmacokinetic Parameters

| Parameter                     | Value                         | Species          | Notes |
|-------------------------------|-------------------------------|------------------|-------|
| Prodrug                       | Nolomirole (CHF-<br>1035)     | -                | -     |
| Active Metabolite             | CHF-1024                      | -                | -     |
| Route of<br>Administration    | Oral                          | Human (intended) | [1]   |
| Metabolism                    | Rapid hydrolysis by esterases | In vivo          | [1]   |
| Elimination Half-life         | ~3 hours                      | Not Specified    | [1]   |
| Cmax, Tmax, AUC,<br>Clearance | Data not publicly available   | -                | -     |
| Bioavailability               | Data not publicly available   | -                | -     |

# **Pharmacodynamics**

The pharmacodynamic effects of **Nolomirole** are a result of its activity as a dual agonist at presynaptic dopamine  $D_2$  and  $\alpha_2$ -adrenergic receptors.[2] This dual agonism leads to a reduction in sympathetic tone by inhibiting the release of norepinephrine from nerve endings.[2]

Table 2: Summary of **Nolomirole** Pharmacodynamic Parameters



| Parameter                                                      | Value                                                                          | Target                              | Notes |
|----------------------------------------------------------------|--------------------------------------------------------------------------------|-------------------------------------|-------|
| Mechanism of Action                                            | Dopamine D <sub>2</sub> and α <sub>2</sub> -<br>Adrenergic Receptor<br>Agonist | Presynaptic nerve terminals         | [2]   |
| Receptor Affinity (Ki)                                         | (-)-enantiomer: 120<br>nM                                                      | Dopamine D <sub>2</sub><br>Receptor | [1]   |
| (+)-enantiomer: 2,400<br>nM                                    | Dopamine D₂<br>Receptor                                                        | [1]                                 |       |
| (-)-enantiomer: 130<br>nM                                      | α <sub>2</sub> -Adrenergic<br>Receptor                                         | [1]                                 |       |
| (+)-enantiomer: 1,600<br>nM                                    | α <sub>2</sub> -Adrenergic<br>Receptor                                         | [1]                                 |       |
| Observed Preclinical Effects                                   | Reduction in right atrial and ventricular hypertrophy                          | Rat model of heart failure          | [2]   |
| Reduction in plasma Atrial Natriuretic Peptide (ANP)           | Rat model of heart<br>failure                                                  | [2]                                 |       |
| Attenuation of norepinephrine depletion in the right ventricle | Rat model of heart<br>failure                                                  | [2]                                 |       |
| Human<br>Pharmacodynamic<br>Data                               | Data not publicly available                                                    | -                                   | -     |

# **Signaling Pathways**

The therapeutic effects of **Nolomirole** are mediated through the activation of inhibitory G-protein (Gi) coupled signaling cascades downstream of the  $D_2$  and  $\alpha_2$ -adrenergic receptors.





#### Click to download full resolution via product page

Caption: **Nolomirole**'s dual agonism on D2 and  $\alpha$ 2-adrenergic receptors activates Gi protein, inhibiting adenylyl cyclase and calcium influx, ultimately reducing norepinephrine release.

## **Experimental Protocols**

The following outlines the methodology for a key preclinical study evaluating the effects of **Nolomirole**.

- 5.1 Monocrotaline-Induced Congestive Heart Failure Model in Rats[2]
- Objective: To assess the efficacy of **Nolomirole** in a rat model of congestive heart failure.
- Animal Model: Male Sprague-Dawley rats.
- Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg) was administered to induce pulmonary hypertension and subsequent right ventricular failure. A control group received a saline injection.
- Treatment Groups: Three days post-injection, the monocrotaline-treated rats were randomized into the following oral treatment groups (n=50 per group):
  - Vehicle (distilled water)
  - Nolomirole (0.25 mg/kg, twice daily)
  - Trandolapril (0.3 mg/kg, once daily) as a reference compound.



- Study Duration: Treatment continued for four weeks.
- Endpoint Analysis: At the end of the study, animals showing signs of congestive heart failure were sacrificed for the following evaluations:
  - Heart Hypertrophy: Right atria and ventricles were weighed.
  - Neurohormone Levels:
    - Plasma Atrial Natriuretic Peptide (ANP) and aldosterone were measured by radioimmunoassay.
  - Tissue Norepinephrine Concentration:
    - Norepinephrine levels in the right ventricle were quantified using high-pressure liquid chromatography (HPLC).

## **Summary and Conclusion**

**Nolomirole** is a prodrug that is rapidly converted to its active metabolite, CHF-1024, a dual agonist of dopamine  $D_2$  and  $\alpha_2$ -adrenergic receptors.[1] Its mechanism of action is centered on the inhibition of catecholamine release from sympathetic nerve endings, thereby reducing the neurohormonal overstimulation characteristic of congestive heart failure.[2] Preclinical studies in a rat model of heart failure demonstrated that **Nolomirole** could attenuate signs of the disease, such as cardiac hypertrophy and neurohormonal dysregulation.[2]

Despite reaching Phase 3 clinical trials, the development of **Nolomirole** was discontinued, and detailed human pharmacokinetic and pharmacodynamic data are not publicly available. The information presented in this guide is based on the available preclinical data and the established pharmacology of its target receptors. Further research into the clinical data, if it were to become available, would be necessary for a complete understanding of **Nolomirole**'s profile in humans.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nolomirole Wikipedia [en.wikipedia.org]
- 2. Effect of nolomirole on monocrotaline-induced heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nolomirole: A Technical Guide on Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679826#nolomirole-pharmacokinetics-and-pharmacodynamics]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com